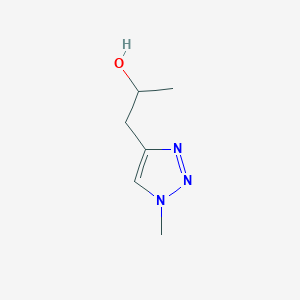

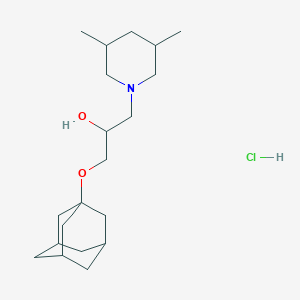

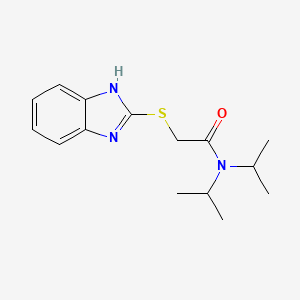

1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol" is a triazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Triazole derivatives are often synthesized for their potential use as pharmaceuticals, particularly as antifungal agents, and for their binding affinity to various receptors in biological systems .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the use of azide and alkyne precursors that undergo a cycloaddition reaction, commonly referred to as the click reaction. This reaction is often catalyzed by copper and is known for its efficiency and selectivity . The synthesis process can also include steps such as condensation, chlorination, esterification, and propargylation, depending on the specific functional groups and structural requirements of the desired compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can be substituted at various positions to yield different derivatives. X-ray crystallography is a common technique used to determine the absolute configuration and to confirm the molecular structure of these compounds . Density Functional Theory (DFT) calculations are also employed to study the molecular geometry, vibrational frequencies, and electronic properties, providing insights into the behavior of these molecules in different environments .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their functional groups. The hydroxyl group in the compound can form hydrogen bonds, which can influence the compound's reactivity and interactions with other molecules . Additionally, the triazole ring can act as a scaffold for further chemical modifications, allowing for the synthesis of a wide range of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and polarity, are influenced by their molecular structure and the nature of their substituents. The presence of different functional groups can affect the compound's solubility in various solvents and its overall stability . Theoretical studies using DFT can predict properties like nonlinear optical properties and thermodynamic properties, which are important for understanding the compound's behavior in biological systems and potential applications in materials science .

科学的研究の応用

Antifungal Applications

1,2,3-Triazole derivatives, including 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol, have shown significant antifungal properties. For instance, Lima-Neto et al. (2012) synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and tested their antifungal activity against Candida species, finding that halogen substituted triazoles exhibited promising antifungal profiles (Lima-Neto et al., 2012). Additionally, Zambrano-Huerta et al. (2019) reported high antifungal activity in 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives against Candida spp. strains (Zambrano-Huerta et al., 2019).

Photophysical Properties

Compounds derived from 1,2,3-triazole, such as those synthesized from cardanol and glycerol, exhibit photophysical properties that make them suitable for use as fluorescent biomarkers. Pelizaro et al. (2019) evaluated the toxic effects of these compounds, finding low acute toxicity and suggesting their potential for biodiesel quality monitoring (Pelizaro et al., 2019).

Catalytic Applications

1,2,3-Triazole derivatives have been utilized in catalytic applications. Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands for catalytic oxidation and transfer hydrogenation (Saleem et al., 2013). In a related study, Saleem et al. (2014) investigated Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes for their catalytic activities (Saleem et al., 2014).

Spectroscopic Studies

Spectroscopic studies of 1,2,3-triazole derivatives have been conducted to understand their molecular organization. Matwijczuk et al. (2018) investigated the molecular organization of a triazole derivative in different solvents and concentrations (Matwijczuk et al., 2018).

Antimicrobial and Antioxidant Properties

1,2,3-Triazole derivatives have shown antimicrobial and antioxidant properties. Sumrra et al. (2018) synthesized Schiff base compounds with triazole moiety and evaluated their biological activities, noting enhanced bioactivity upon coordination with metal ions (Sumrra et al., 2018).

Anticancer Activity

Compounds with 1,2,3-triazole rings have potential as anticancer agents. Panathur et al. (2013) synthesized a series of indole-triazole derivatives and found that some molecules exhibited potent growth inhibitory action against cancer cell lines (Panathur et al., 2013).

Bioisostere in Medicinal Chemistry

The 1,2,3-triazole ring serves as a bioisostere in medicinal chemistry, mimicking different functional groups for the synthesis of new active molecules with varied bioactivities (Bonandi et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(1-methyltriazol-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5(10)3-6-4-9(2)8-7-6/h4-5,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIBOFCAJXTSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN(N=N1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

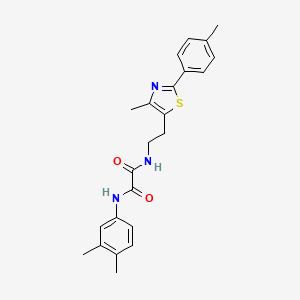

![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)

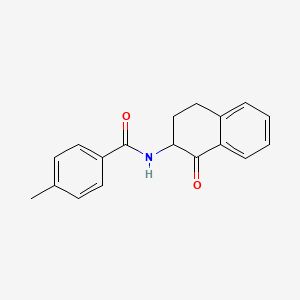

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)

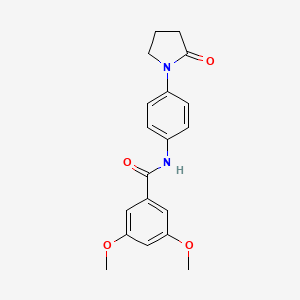

![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)

![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)